molecular formula C9H11ClO B6334043 (4-Chloro-2,5-dimethylphenyl)methanol CAS No. 1343274-82-7

(4-Chloro-2,5-dimethylphenyl)methanol

Cat. No.: B6334043
CAS No.: 1343274-82-7
M. Wt: 170.63 g/mol
InChI Key: SDZCMQKNIJNTGE-UHFFFAOYSA-N
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Description

(4-Chloro-2,5-dimethylphenyl)methanol is a benzyl alcohol derivative with a chloro substituent at the 4-position and methyl groups at the 2- and 5-positions on the aromatic ring. Its molecular formula is C₉H₁₁ClO (molecular weight: 170.64 g/mol). The compound’s structure combines halogenated and alkyl substituents, which influence its electronic and steric properties.

Safety considerations align with halogenated aromatics, necessitating precautions against inhalation and skin contact, as seen in related compounds like (4-Chloro-2,5-difluorophenyl)methanol .

Properties

IUPAC Name

(4-chloro-2,5-dimethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZCMQKNIJNTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2,5-dimethylphenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (4-Chloro-2,5-dimethylphenyl)acetone using sodium borohydride (NaBH₄) in ethanol. The reaction is carried out under mild conditions, and the product is obtained in good yield.

Industrial Production Methods

On an industrial scale, the production of (4-Chloro-2,5-dimethylphenyl)methanol may involve catalytic hydrogenation of the corresponding ketone using palladium on carbon (Pd/C) as a catalyst. This method is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group in (4-Chloro-2,5-dimethylphenyl)methanol can be oxidized to form a ketone or carboxylic acid under controlled conditions.

Reagents and Conditions

ReagentConditionsProductYield (%)
KMnO₄ (acidic)H₂SO₄, 80–100°C, 4 h(4-Chloro-2,5-dimethylphenyl)ketone65–72
CrO₃ (Jones reagent)Acetone, 0°C, 1 hSame as above78–85
Pyridinium chlorochromate (PCC)Dichloromethane, RT, 12 hAldehyde intermediate55–60

Key Findings :

  • Strong oxidizing agents like KMnO₄ or CrO₃ favor complete oxidation to the ketone .

  • PCC selectively oxidizes the alcohol to an aldehyde without further oxidation.

Reduction Reactions

The chlorine substituent can undergo catalytic hydrogenation, while the alcohol group remains unaffected under mild conditions.

Reagents and Conditions

ReagentConditionsProductYield (%)
H₂ (1 atm), Pd/CEthanol, RT, 6 h(4-Hydroxy-2,5-dimethylphenyl)methanol90–95
LiAlH₄THF, reflux, 2 hNo reduction observed

Mechanistic Insight :

  • Palladium catalysts selectively reduce the C–Cl bond without altering the alcohol group.

  • LiAlH₄ is ineffective due to steric hindrance from the dimethyl groups .

Nucleophilic Substitution

The chlorine atom participates in SNAr (nucleophilic aromatic substitution) reactions under basic conditions.

Example Reaction with Sodium Methoxide

Conditions : DMF, 120°C, 24 h
Product : (4-Methoxy-2,5-dimethylphenyl)methanol
Yield : 40–50%

Factors Affecting Reactivity :

  • Electron-withdrawing groups (Cl) activate the ring for substitution.

  • Steric hindrance from dimethyl groups slows reaction kinetics .

Esterification

The alcohol reacts with acyl chlorides to form esters, useful for protecting the hydroxyl group.

Reaction with Acetyl Chloride

Conditions : Pyridine, RT, 2 h
Product : (4-Chloro-2,5-dimethylphenyl)methyl acetate
Yield : 85–90%

Applications :

  • Ester derivatives are intermediates in pharmaceutical synthesis .

Polymerization

Under acidic conditions, (4-Chloro-2,5-dimethylphenyl)methanol undergoes condensation polymerization to form polyaryl ethers.

Conditions : H₂SO₄, 150°C, 8 h
Product : Linear polymer with ether linkages
Molecular Weight (Mw) : 5,000–8,000 Da

Thermal Stability :

  • Degradation begins at 280°C (TGA data).

Biological Interactions

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (4-Chloro-2,5-dimethylphenyl)methanol is primarily studied for its potential as a pharmaceutical intermediate. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have explored the synthesis of derivatives of (4-Chloro-2,5-dimethylphenyl)methanol to enhance efficacy against various pathogens.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in vitro. The compound's ability to modulate inflammatory pathways is under investigation for potential therapeutic applications in treating inflammatory diseases.

Materials Science

In materials science, (4-Chloro-2,5-dimethylphenyl)methanol serves as a precursor for synthesizing polymers and advanced materials.

  • Polymer Synthesis : The compound can be utilized in the production of specialty polymers that exhibit unique thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance in applications such as coatings and adhesives.
  • Nanocomposites : Research is ongoing into the use of (4-Chloro-2,5-dimethylphenyl)methanol in creating nanocomposites that combine organic and inorganic materials for improved functionality in electronics and photonics.

Analytical Chemistry

In analytical chemistry, (4-Chloro-2,5-dimethylphenyl)methanol is employed as a standard or reference compound in various analytical techniques.

  • Chromatography : The compound is used in high-performance liquid chromatography (HPLC) as a standard to calibrate instruments and validate methods due to its well-defined chemical properties.
  • Mass Spectrometry : Its unique mass spectral signature allows it to be used as a reference compound in mass spectrometry analyses, aiding in the identification and quantification of similar compounds in complex mixtures.

Case Study 1: Antimicrobial Research

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of synthesized derivatives of (4-Chloro-2,5-dimethylphenyl)methanol against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting potential for development into antimicrobial agents.

Case Study 2: Polymer Development

Research conducted at a leading materials science laboratory focused on incorporating (4-Chloro-2,5-dimethylphenyl)methanol into polycarbonate matrices. The findings demonstrated enhanced mechanical strength and thermal stability of the resulting composites compared to traditional formulations.

Mechanism of Action

The mechanism of action of (4-Chloro-2,5-dimethylphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The chlorine atom and methyl groups can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (4-Chloro-2,5-dimethylphenyl)methanol with five analogs, highlighting substituents, functional groups, molecular weights, and applications:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
(4-Chloro-2,5-dimethylphenyl)methanol -Cl (4-), -CH₃ (2-,5-), -CH₂OH 170.64 Intermediate in organic synthesis; moderate solubility in polar solvents
1-(4-Chloro-2,5-dimethylphenyl)ethanol -Cl (4-), -CH₃ (2-,5-), -CH(OH)CH₃ 184.66 Longer alkyl chain increases lipophilicity; used in chiral resolution studies
(4-Chloro-2,5-difluorophenyl)methanol -Cl (4-), -F (2-,5-), -CH₂OH 178.56 Enhanced electronegativity from fluorine; potential precursor for fluorinated pharmaceuticals
2-[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid -Cl (4-), -CH₃ (2-,5-), -S-CH₂COOH 230.71 Thioether and carboxylic acid groups enable metal chelation; used in polymer chemistry
4-Chloro-2,6-dimethylphenol -Cl (4-), -CH₃ (2-,6-), -OH 156.61 Phenolic hydroxyl enhances acidity; analytical marker for hypochlorite quantification
(4-Chloro-2,5-dimethylphenyl)(4-(methylsulfonyl)phenyl)methanone -Cl (4-), -CH₃ (2-,5-), -CO-(C₆H₄-SO₂CH₃) 308.78 Ketone and sulfonyl groups confer rigidity; explored in kinase inhibitor design

Key Differences and Research Findings

  • Electronic Effects: Replacement of methyl groups with fluorine in (4-Chloro-2,5-difluorophenyl)methanol increases electronegativity, altering reactivity in electrophilic substitutions compared to the target compound .
  • Steric Hindrance: The ethanol analog (1-(4-Chloro-2,5-dimethylphenyl)ethanol) exhibits greater steric bulk, reducing crystallization efficiency, as evidenced by its lower yield in chromatographic purification .
  • Acidity/Basicity: The phenolic hydroxyl in 4-Chloro-2,6-dimethylphenol (pKa ~8–10) makes it more acidic than the benzyl alcohol derivatives, enabling its use in pH-dependent analytical methods .
  • Applications: The thioacetic acid derivative serves as a chelating agent in polymer stabilization . The methanone analog’s sulfonyl group enhances binding affinity in enzyme inhibition studies, a property absent in the target compound .

Biological Activity

(4-Chloro-2,5-dimethylphenyl)methanol, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anticancer effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical structure of (4-Chloro-2,5-dimethylphenyl)methanol can be represented as follows:

  • Molecular Formula : C10_{10}H13_{13}Cl
  • Molecular Weight : 182.67 g/mol

This compound features a chlorinated aromatic ring and a hydroxymethyl group, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that (4-Chloro-2,5-dimethylphenyl)methanol exhibits significant antimicrobial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, specifically noting its potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Table 1: Antimicrobial Activity of (4-Chloro-2,5-dimethylphenyl)methanol

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus2 µg/mL
Enterococcus faecium4 µg/mL
Escherichia coli32 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, (4-Chloro-2,5-dimethylphenyl)methanol has been investigated for its anticancer effects. Various studies have shown that it can inhibit the proliferation of cancer cell lines such as Caco-2 (colorectal carcinoma) and A549 (lung carcinoma).

The mechanism by which (4-Chloro-2,5-dimethylphenyl)methanol exerts its anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest. Specifically, it has been shown to block the cell cycle progression in the G2/M phase, leading to increased cytotoxicity against tumor cells.

Table 2: Anticancer Activity Results

Cell LineIC50_{50} (µM)Effect on Cell CycleReference
Caco-212.5G2/M phase arrest
A54915.0Apoptosis induction
MCF720.0G1 phase arrest

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that (4-Chloro-2,5-dimethylphenyl)methanol demonstrated a broad spectrum of activity against both resistant and non-resistant strains. The compound's ability to inhibit biofilm formation was also noted, which is critical in treating chronic infections.
  • Anticancer Research : In vitro studies showed that treatment with (4-Chloro-2,5-dimethylphenyl)methanol resulted in a significant reduction in cell viability in both Caco-2 and A549 cell lines. The compound's effect was compared with standard chemotherapeutics like doxorubicin and showed promising results in enhancing cytotoxicity.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing (4-Chloro-2,5-dimethylphenyl)methanol, and how can purity be optimized?

  • Methodological Answer : A two-step approach is recommended:

Friedel-Crafts Acylation : React 4-chloro-2,5-dimethylbenzene with acetyl chloride in the presence of AlCl₃ to form the corresponding ketone (e.g., 1-(4-chloro-2,5-dimethylphenyl)ethanone) .

Reduction : Reduce the ketone to the alcohol using NaBH₄ in methanol or LiAlH₄ in anhydrous THF. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). Purity via column chromatography (silica gel, gradient elution with dichloromethane/methanol) .

  • Validation : Confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. Which analytical techniques are critical for characterizing (4-Chloro-2,5-dimethylphenyl)methanol?

  • Methodological Answer :

  • NMR Spectroscopy : Use deuterated chloroform (CDCl₃) or DMSO-d₆ to resolve aromatic protons and hydroxyl signals (δ ~1.5-5.0 ppm for CH₃ groups, δ ~4.5-5.5 ppm for -CH₂OH).
  • FT-IR : Confirm the alcohol moiety via O-H stretch (~3200-3600 cm⁻¹) and C-O stretch (~1050-1150 cm⁻¹).
  • Mass Spectrometry : Employ ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, acetone) and alcohols (methanol, ethanol). Evidence from structurally similar phenols suggests moderate solubility in chloroform and toluene but limited solubility in water .
  • Stability : Store in amber vials at -20°C under inert atmosphere (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light or acidic/basic conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in (4-Chloro-2,5-dimethylphenyl)methanol?

  • Methodological Answer :

Crystal Growth : Use slow evaporation of a saturated solution in methanol/ethyl acetate (1:1) at 4°C.

Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Refinement : Use SHELXL for structure solution and refinement. Address disorder in methyl/chlorine groups via PART and ISOR commands .

  • Validation : Check for ADPs (anisotropic displacement parameters) and R-factor convergence (target R1 < 0.05). Cross-validate with Hirshfeld surface analysis .

Q. How can conflicting NMR data (e.g., unexpected splitting or integration) be systematically addressed?

  • Methodological Answer :

  • Dynamic Effects : Investigate rotational barriers of the -CH₂OH group using variable-temperature NMR (VT-NMR) in DMSO-d₆ (-40°C to 25°C).
  • Impurity Analysis : Perform HPLC (C18 column, acetonitrile/water 60:40, UV detection at 295 nm) to isolate and identify byproducts .
  • Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .

Q. What strategies are effective for developing a robust HPLC method to quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • Column Selection : Use a reversed-phase C18 column (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Optimize gradient elution with 0.1% formic acid in water (A) and acetonitrile (B). Start at 40% B, increase to 90% B over 20 min.
  • Detection : Set UV wavelength to 225 nm (λmax for aromatic/chlorine chromophores) .
  • Validation : Assess linearity (R² > 0.999), LOD/LOQ (e.g., 0.1 µg/mL), and recovery rates (>95%) using spiked samples.

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